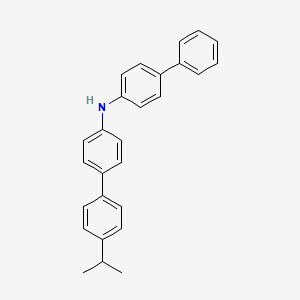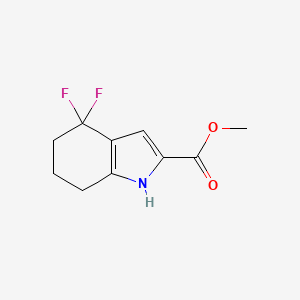![molecular formula C19H19N9 B12274197 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)
4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the pyrazole and piperazine moieties. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Ring: This step often involves the reaction of the pyrimidine core with a pyrazole derivative under specific conditions.
Attachment of the Piperazine Ring: The final step involves the coupling of the piperazine ring to the existing structure, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501):
2-Methylpyrido[3,4-d]pyrimidin-4-ol: A related compound with different functional groups and properties.
Uniqueness
4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of pyrimidine, pyrazole, and piperazine rings, which confer specific biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H19N9 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H19N9/c1-14-24-16-12-20-5-3-15(16)19(25-14)27-9-7-26(8-10-27)17-11-18(22-13-21-17)28-6-2-4-23-28/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
VVAAUGCLIVJVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
![(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274128.png)
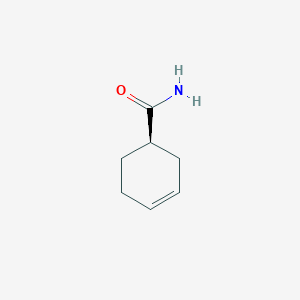
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B12274137.png)
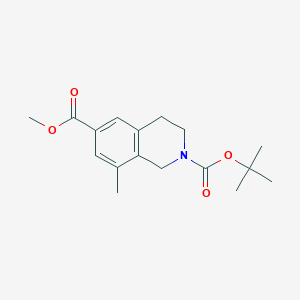
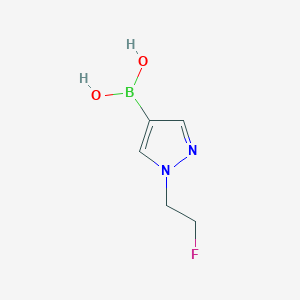
![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)

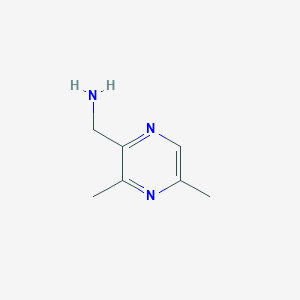
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
![5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12274184.png)
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)
